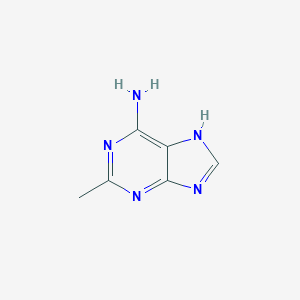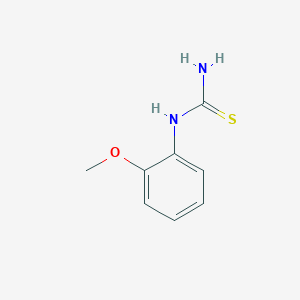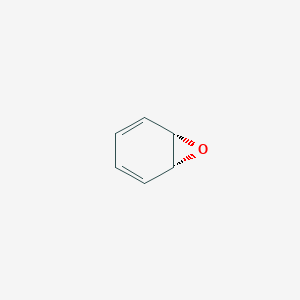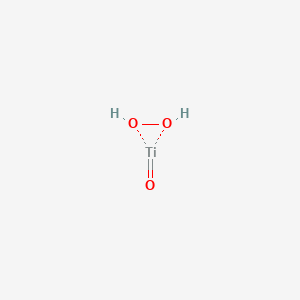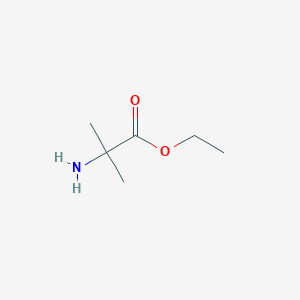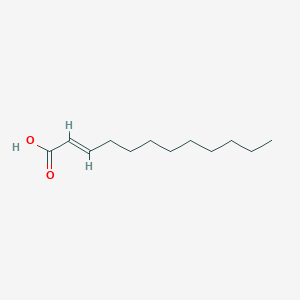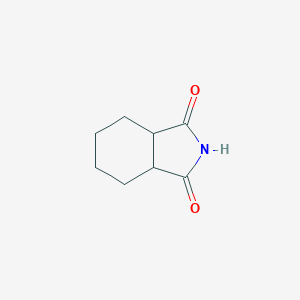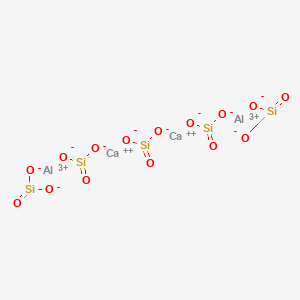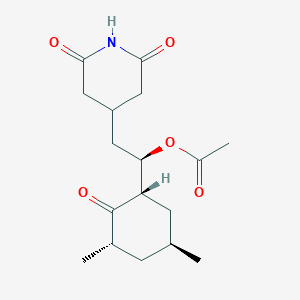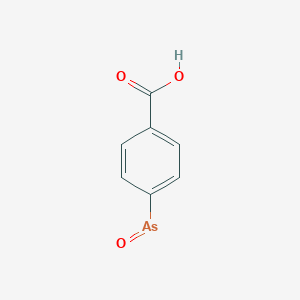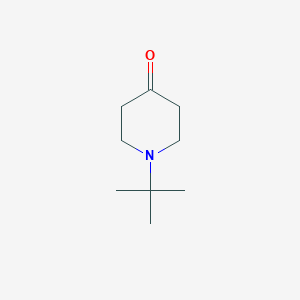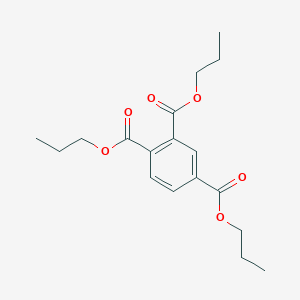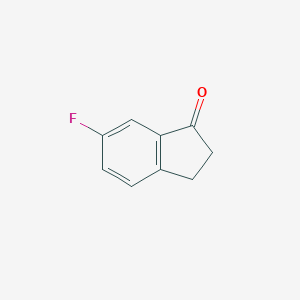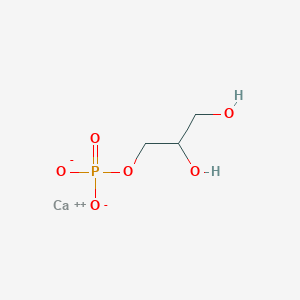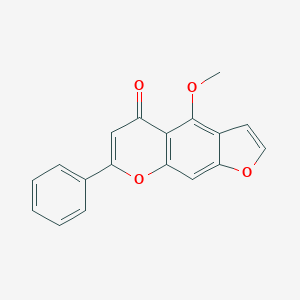
Pinnatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinnatin is a natural compound that is found in the leaves of the plant Dioscorea nipponica. It has been extensively studied for its potential health benefits, particularly in the areas of cancer research and drug development. In
Applications De Recherche Scientifique
Chemical Structure and Properties
- Pinnatin's Chemical Composition : Pinnatin, known as 4‐Methoxy‐7‐phenyl‐6,7‐dihydrofuro[3,2‐g]chromen‐5‐one, is a furanoflavone isolated from Derris indica. It has a nearly planar furanoflavone nucleus, with the phenyl ring axially attached and a slightly deviated methoxy group. It forms molecular ribbons through C—H O interactions (Chantrapromma, Fun, Koysomboon, & Chantrapromma, 2006).
Pharmacological Properties
- Antinociceptive, Anti-inflammatory, and Antidiabetic Effects : Bryophyllum pinnatum, containing pinnatin, demonstrates significant antinociceptive effects in mice and exhibits anti-inflammatory and hypoglycaemic properties in rats, suggesting its potential in pain management and diabetic treatment (Ojewole, 2005).
- Cytotoxic Effects on Cancer Cells : Pinnatin shows strong cytotoxicity against cholangiocarcinoma and human hepatoma cell lines, indicating its potential in cancer therapy (Saraphon, Boonloh, Kukongviriyapan, & Yenjai, 2017).
Toxicological Studies
- Pinnatoxins and Neurotoxicity : Synthetic pinnatoxin A, related to pinnatin, is a potent inhibitor of nicotinic acetylcholine receptors, particularly affecting the human neuronal α7 subtype. This provides insights into its neurotoxicity and potential for developing tests to detect these toxins in marine environments (Aráoz et al., 2011).
Biological Activities and Applications
- Role in Traditional Medicine : Bryophyllum pinnatum, which contains pinnatin, is used in traditional medicine for treating various ailments due to its broad spectrum of biological activities, such as antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic activities (Fürer et al., 2013).
- Cytotoxicity and Antimitotic Properties : Silver nanoparticles synthesized using B. pinnatum leaf extract demonstrated cytotoxicity against melanoma and squamous cell carcinoma cell lines, along with antimitotic potential, suggesting its utility in cancer treatment and other biomedical applications (Chandraker et al., 2021).
Propriétés
Numéro CAS |
1232-43-5 |
|---|---|
Nom du produit |
Pinnatin |
Formule moléculaire |
C18H12O4 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4-methoxy-7-phenylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C18H12O4/c1-20-18-12-7-8-21-15(12)10-16-17(18)13(19)9-14(22-16)11-5-3-2-4-6-11/h2-10H,1H3 |
Clé InChI |
QNWOJWLIFBMWKQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C4=CC=CC=C4 |
SMILES canonique |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



